



# Application Note: AZD5462 Cell-Based Assay for RXFP1 Agonist Screening

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#### Introduction

AZD5462 is a selective, orally active allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor (GPCR).[1] As a mimetic of the endogenous ligand relaxin, AZD5462 holds therapeutic potential in conditions such as heart failure due to its vasodilatory, cardioprotective, and anti-fibrotic properties.[2][3] Upon binding to RXFP1, AZD5462 activates downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK).[4] Unlike the native ligand relaxin, AZD5462 has been shown to activate these pathways without modulating cAMP levels.[2][4][5] This application note provides a detailed protocol for a cell-based assay to quantify the agonist activity of AZD5462 and related compounds by measuring ERK1/2 phosphorylation in cells expressing human RXFP1.

## **Principle of the Assay**

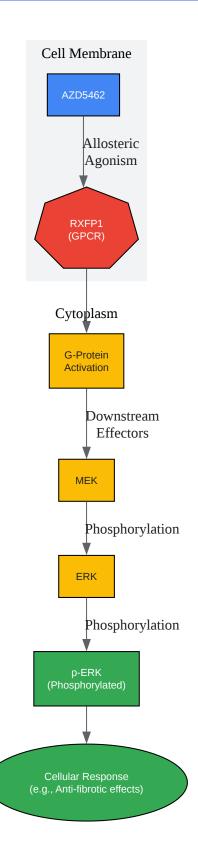
This assay quantifies the potency and efficacy of **AZD5462** as an RXFP1 agonist by measuring the phosphorylation of ERK1/2 (p-ERK1/2), a key downstream event in the RXFP1 signaling pathway. The assay utilizes a recombinant cell line stably expressing human RXFP1, such as HEK293T-RXFP1.[6][7] Upon treatment with **AZD5462**, the activated RXFP1 receptor initiates a signaling cascade leading to the phosphorylation of ERK1/2. The level of p-ERK1/2 is then detected using a sensitive and specific immunoassay, such as a cell-based ELISA. The



resulting signal is proportional to the extent of RXFP1 activation by the compound. This method allows for the determination of key pharmacological parameters such as EC50 values.

# **Signaling Pathway of AZD5462 at RXFP1**





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Caption: AZD5462 allosterically activates RXFP1, leading to ERK phosphorylation.



# **Experimental Protocols Materials and Reagents**

- Cell Line: HEK293T cells stably expressing human RXFP1 (e.g., Creative Biolabs, Cat# PharmaOnco™ HEK293T-Tg(Human RXFP1 Receptor) Stable Cell Line)[6]
- Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin, if required for maintaining stable expression).
- Assay Plate: 96-well, black, clear-bottom cell culture plates.
- AZD5462: and other test compounds.
- Positive Control: Recombinant human relaxin-2.
- Vehicle Control: Dimethyl sulfoxide (DMSO).
- ERK Phosphorylation Assay Kit: (e.g., Assay Genie's ERK Phosphorylation Assay Kit or similar cell-based ELISA kits).[8]
- Reagents for Fixation and Permeabilization: Formaldehyde and Triton X-100 (if not included in the assay kit).
- Blocking Buffer: As recommended by the assay kit manufacturer or 5% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).
- Primary Antibody: Rabbit anti-phospho-ERK1/2 (p44/42) antibody.
- Secondary Antibody: HRP-conjugated anti-rabbit IgG.
- Detection Reagent: Chemiluminescent or fluorescent substrate for HRP.
- Plate Reader: Capable of measuring luminescence or fluorescence.

# **Cell Culture and Seeding**



- Culture HEK293T-RXFP1 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
- Passage the cells every 2-3 days or when they reach 80-90% confluency.
- On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in a fresh culture medium.
- Perform a cell count and adjust the cell density to 2 x 10<sup>5</sup> cells/mL.
- Seed 100 μL of the cell suspension (20,000 cells/well) into each well of a 96-well plate.
- Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

#### **Compound Preparation and Treatment**

- Prepare a 10 mM stock solution of AZD5462 and other test compounds in DMSO.
- Perform serial dilutions of the stock solutions in serum-free DMEM to obtain the desired final concentrations (e.g., from 1 nM to 10  $\mu$ M). Ensure the final DMSO concentration in all wells is  $\leq 0.1\%$ .
- Prepare a positive control solution of relaxin-2 in serum-free DMEM.
- After the 24-hour incubation, gently aspirate the culture medium from the wells.
- Wash the cells once with 100 μL of serum-free DMEM.
- Add 100 μL of the diluted compounds, positive control, or vehicle control to the respective wells.
- Incubate the plate at 37°C for 15-30 minutes (the optimal incubation time should be determined empirically).

## **ERK Phosphorylation Detection (Cell-based ELISA)**

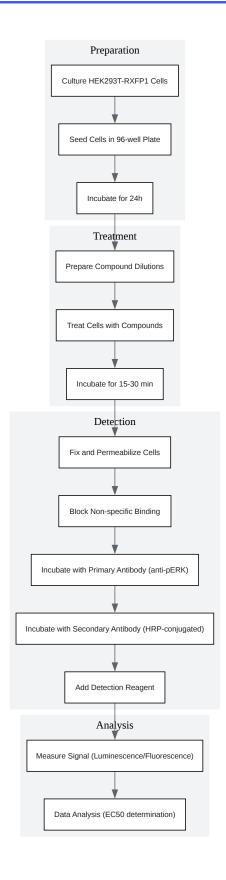
• Fixation: After compound treatment, aspirate the medium and add 100  $\mu$ L of 4% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.



- Permeabilization: Aspirate the formaldehyde solution and wash the wells twice with PBS. Add 100  $\mu$ L of 0.1% Triton X-100 in PBS to each well and incubate for 15 minutes at room temperature.
- Blocking: Aspirate the permeabilization buffer and wash the wells twice with PBS. Add 200
  μL of blocking buffer to each well and incubate for 1 hour at room temperature.
- Primary Antibody Incubation: Aspirate the blocking buffer and add 50 μL of the primary antibody (anti-p-ERK1/2) diluted in blocking buffer to each well. Incubate overnight at 4°C.
- Secondary Antibody Incubation: Aspirate the primary antibody solution and wash the wells three times with PBS containing 0.05% Tween-20 (PBST). Add 100 μL of the HRP-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
- Detection: Aspirate the secondary antibody solution and wash the wells five times with PBST.
  Add 100 μL of the detection reagent to each well.
- Signal Measurement: Immediately measure the luminescence or fluorescence signal using a plate reader.

# **Experimental Workflow**





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Caption: Workflow for the AZD5462 cell-based p-ERK assay.



### **Data Presentation**

The raw data (e.g., relative light units or fluorescence units) should be normalized to the vehicle control. The normalized data can then be plotted against the logarithm of the compound concentration to generate a dose-response curve. Non-linear regression analysis can be used to determine the EC50 value for each compound.

Compound	Target	Assay Type	Cell Line	EC50 (nM)
AZD5462	RXFP1	ERK Phosphorylation	HEK293T- RXFP1	6.3[4]
AZD5462	RXFP1	cAMP Production	Not specified	17[4]
AZD5462	RXFP1	cGMP Production	Not specified	50[4]
Relaxin-2	RXFP1	ERK Phosphorylation	HEK293T- RXFP1	Data to be determined

Note: The EC50 value for cAMP production with **AZD5462** may be cell-type dependent or assay-specific, as other reports indicate no modulation of cAMP.[2][4][5]

#### Conclusion

The described cell-based assay provides a robust and reliable method for characterizing the agonist activity of **AZD5462** and other compounds targeting the RXFP1 receptor. By measuring a key downstream signaling event, this assay allows for the quantitative determination of compound potency and efficacy, making it a valuable tool for drug discovery and development in the context of heart failure and other related diseases.

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